

Application Notes and Protocols: 2,4,6-Trimethoxyaniline Hydrochloride in Medicinal Chemistry

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Compound of Interest

Compound Name: 2,4,6-trimethoxyaniline
Hydrochloride

Cat. No.: B012728

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of **2,4,6-trimethoxyaniline hydrochloride** and its derivatives in medicinal chemistry. The focus is on the synthesis of chalcones and pyrimidines with potential therapeutic applications, particularly in oncology. Detailed experimental protocols, quantitative biological data, and mechanistic insights are provided to facilitate further research and drug development.

Introduction

2,4,6-Trimethoxyaniline is a versatile chemical intermediate, valued in organic synthesis for its electron-rich aromatic ring, which makes it amenable to various chemical transformations.^[1] In medicinal chemistry, this scaffold serves as a key building block for the synthesis of a diverse range of bioactive molecules. While **2,4,6-trimethoxyaniline hydrochloride** itself is primarily a starting material, its derivatives, particularly chalcones and pyrimidines, have demonstrated significant potential as anticancer and anti-inflammatory agents.

This document outlines the synthetic pathways from a readily available precursor, 1,3,5-trimethoxybenzene (a close analogue of 2,4,6-trimethoxyaniline), to bioactive chalcones and pyrimidines. It also delves into their mechanisms of action, supported by quantitative data and signaling pathway diagrams.

Synthetic Applications and Protocols

The following sections provide detailed experimental protocols for the synthesis of key intermediates and final bioactive compounds.

Part 1: Synthesis of the Key Intermediate: 1-(2,4,6-Trimethoxyphenyl)ethan-1-one

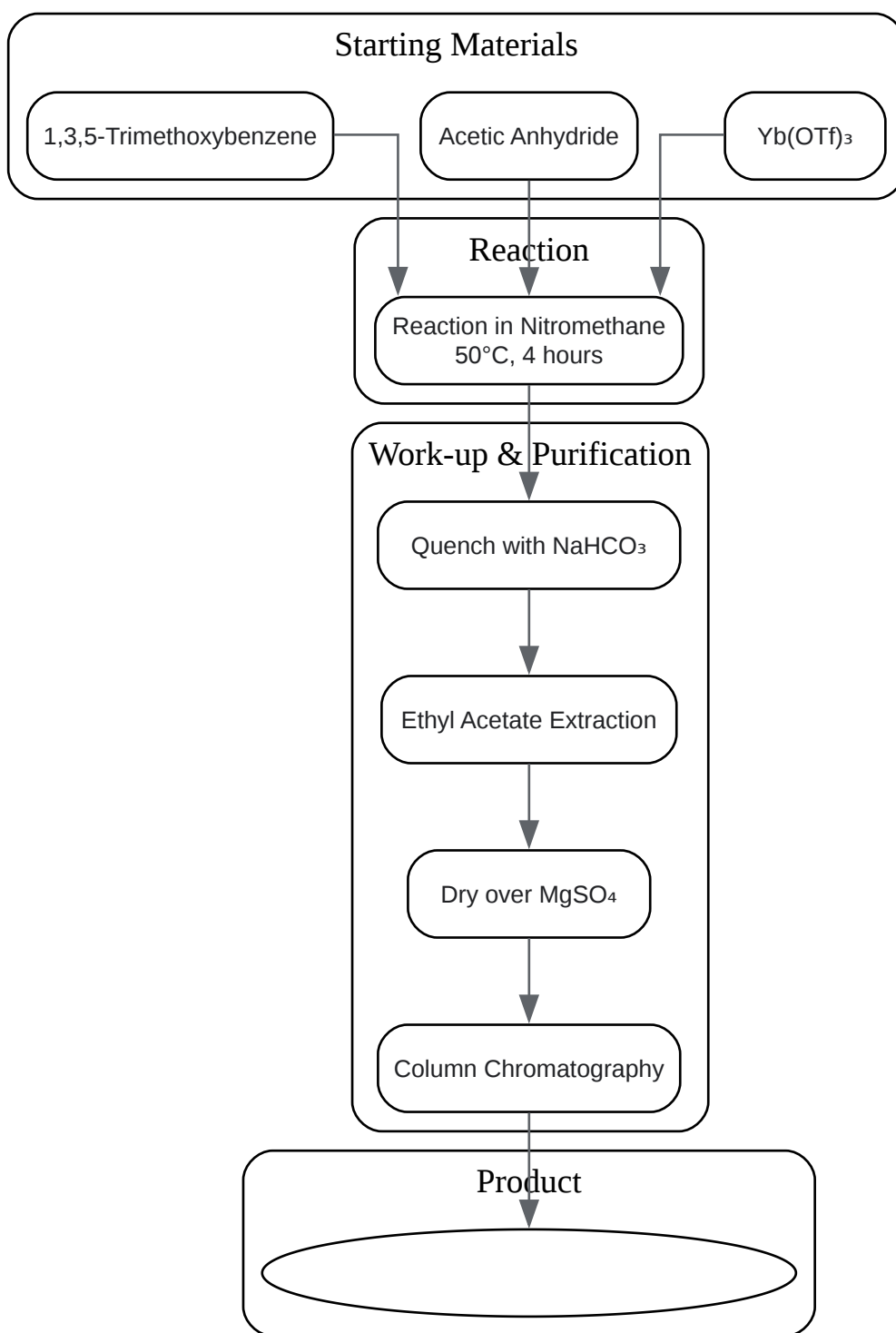
A crucial intermediate for the synthesis of medicinally relevant chalcones is 1-(2,4,6-trimethoxyphenyl)ethan-1-one. A reliable method for its synthesis is the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene.

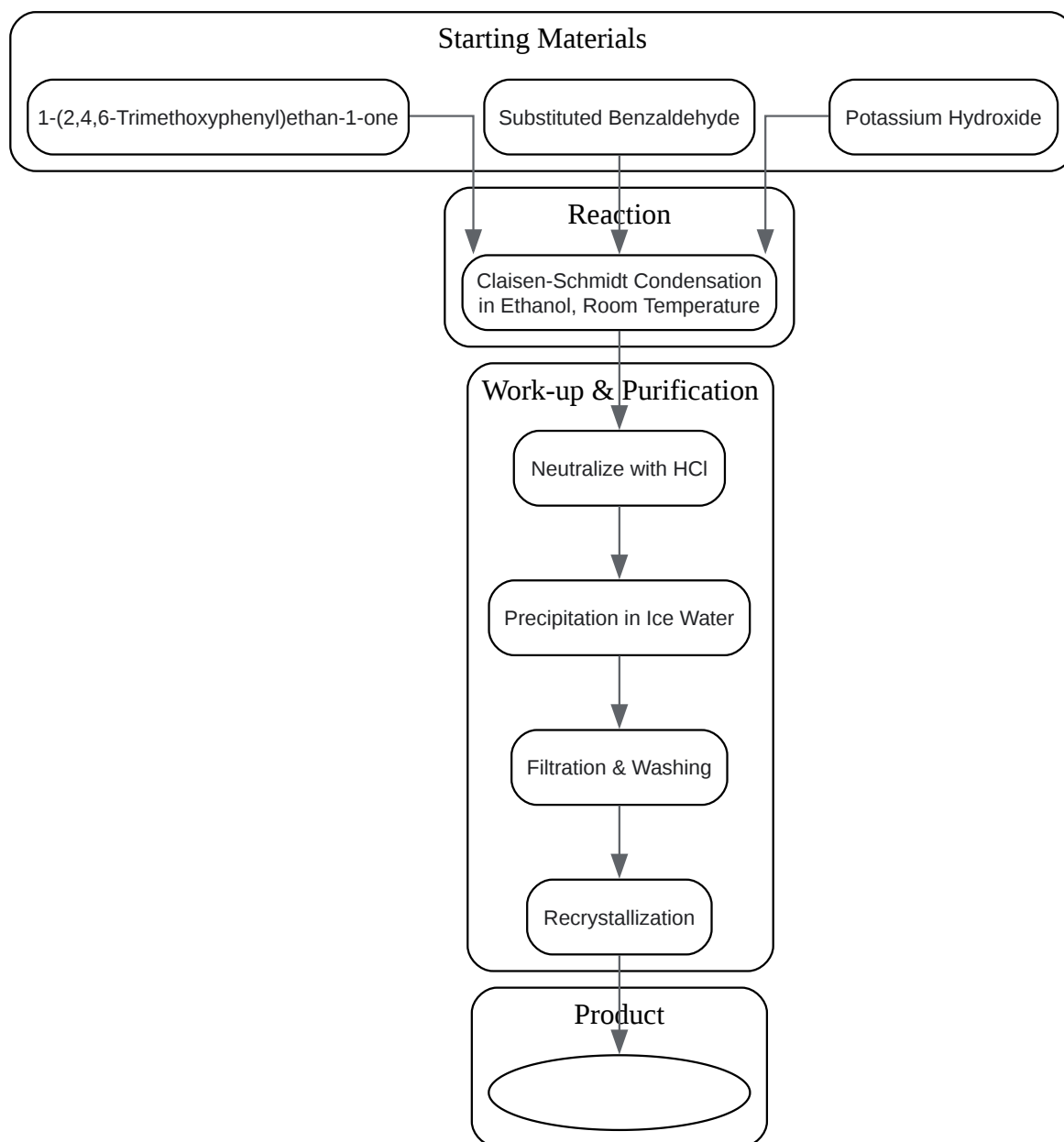
Experimental Protocol: Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene^[2]

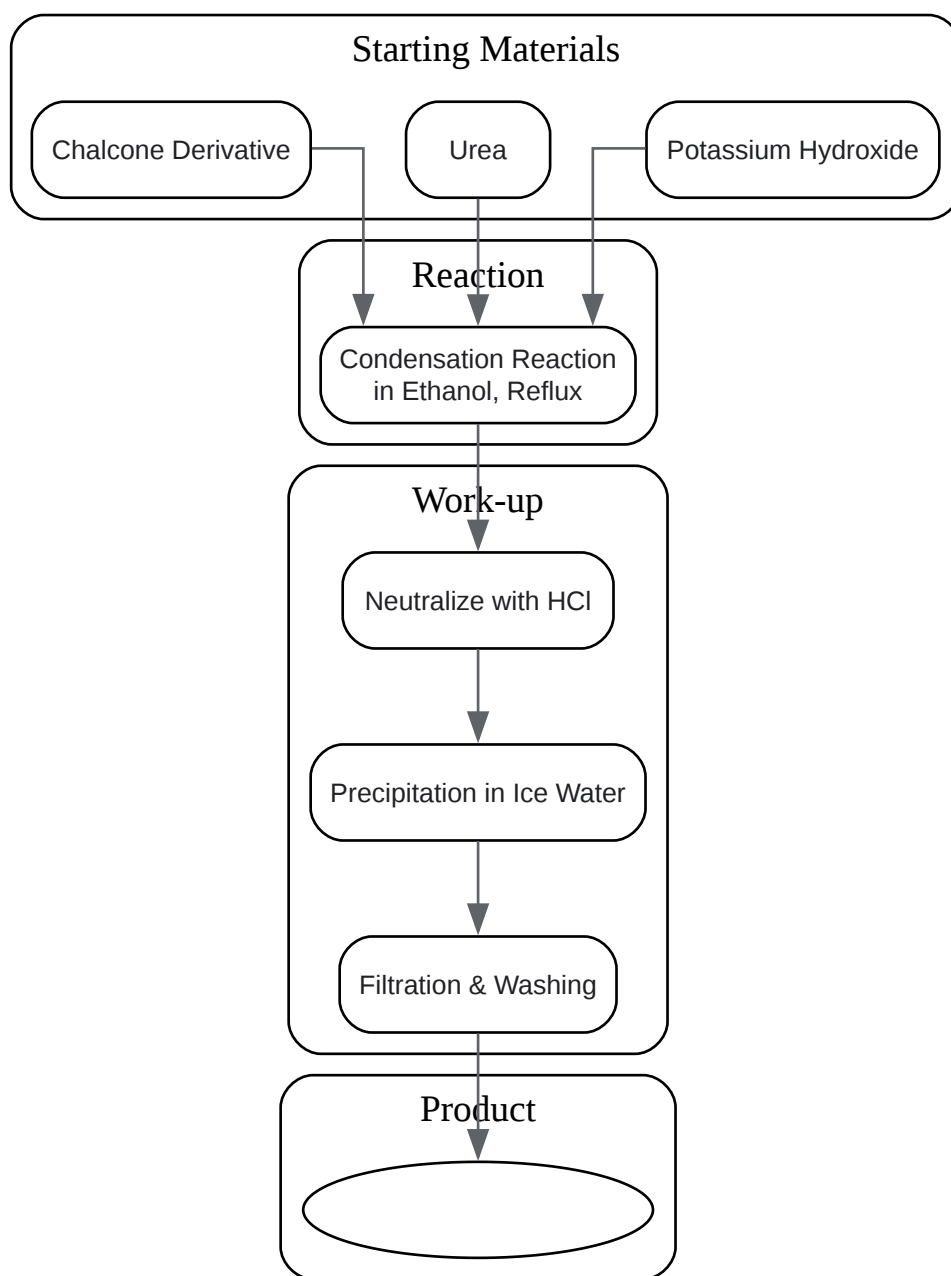
- Materials:
 - 1,3,5-Trimethoxybenzene
 - Acetic anhydride
 - Ytterbium(III) trifluoromethanesulfonate ($\text{Yb}(\text{OTf})_3$)
 - Nitromethane (MeNO_2)
 - Saturated aqueous sodium bicarbonate (NaHCO_3) solution
 - Brine
 - Anhydrous magnesium sulfate (MgSO_4)
 - Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
- Procedure:
 - To a solution of 1,3,5-trimethoxybenzene (1.0 g, 5.95 mmol) in nitromethane (10 mL), add ytterbium(III) trifluoromethanesulfonate (0.74 g, 1.19 mmol).

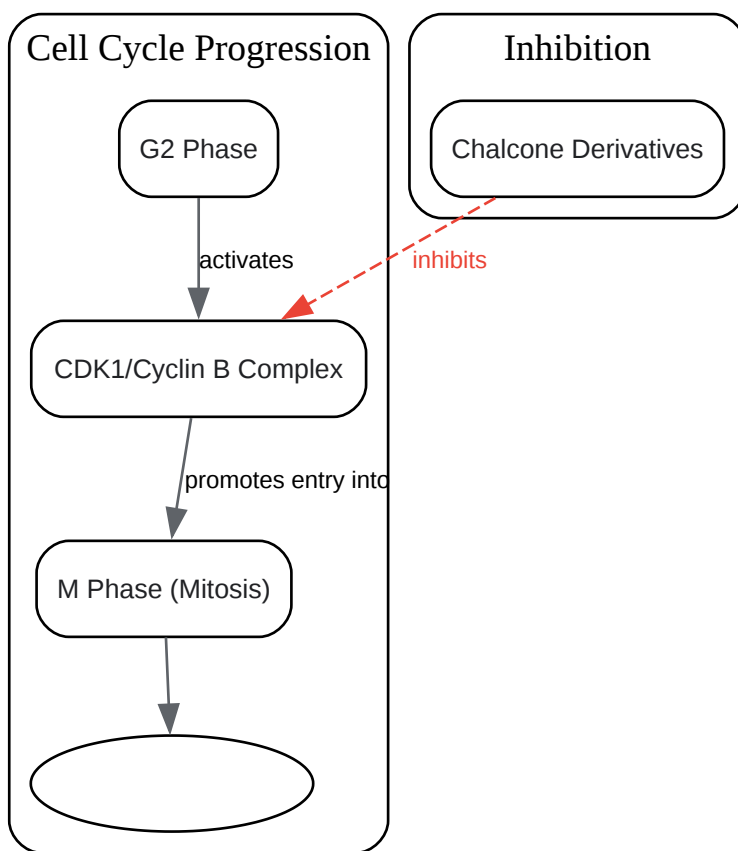
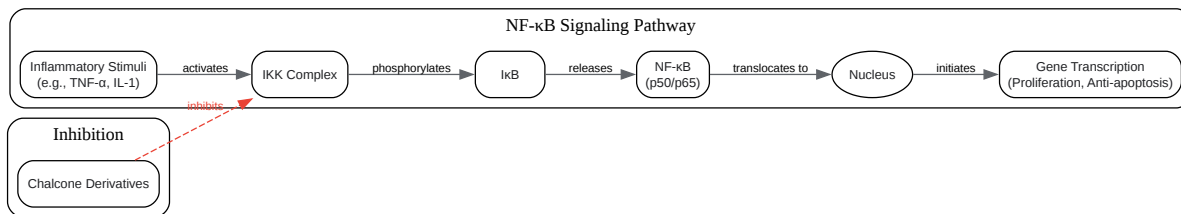
- Add acetic anhydride (0.67 mL, 7.14 mmol) dropwise to the stirred mixture at room temperature.
- Heat the reaction mixture to 50°C and stir for 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench by the addition of saturated aqueous NaHCO₃ solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-(2,4,6-trimethoxyphenyl)ethan-1-one.
- Expected Yield: 93%[\[2\]](#)

Experimental Workflow for the Synthesis of 1-(2,4,6-Trimethoxyphenyl)ethan-1-one









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References

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